

Application Note: Comprehensive NMR Assignment of 3-Cyclopropylisoxazol-5-amine

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Compound of Interest

Compound Name: 3-Cyclopropylisoxazol-5-amine

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Abstract

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. **3-Cyclopropylisoxazol-5-amine** is a valuable building block, incorporating the strained, lipophilic cyclopropyl motif with the versatile isoxazole scaffold. Unambiguous characterization is paramount for its effective use in synthetic chemistry. This application note provides a comprehensive guide to the complete ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) assignment of **3-Cyclopropylisoxazol-5-amine**. We present a detailed, field-proven protocol, from sample preparation to advanced 2D NMR analysis, explaining the causal relationships behind experimental choices to ensure accurate and reproducible results for researchers and drug development professionals.

Introduction: The Structural Challenge

3-Cyclopropylisoxazol-5-amine combines three distinct chemical moieties, each presenting unique features in an NMR spectrum:

- The Isoxazole Ring: An aromatic five-membered heterocycle, its electronic structure significantly influences the chemical shifts of its constituent atoms and substituents.
- The Cyclopropyl Group: A highly strained three-membered ring, it induces significant anisotropic effects, leading to characteristically shielded (upfield) proton and carbon signals.

[\[1\]](#)[\[2\]](#)

- The Amine Group: A primary amine whose protons are labile, resulting in a signal that is highly sensitive to solvent, concentration, and temperature.[3][4][5]

Accurate assignment requires a multi-faceted approach, leveraging one-dimensional (^1H , ^{13}C) and two-dimensional (COSY, HSQC) NMR techniques to resolve ambiguities and confirm connectivity. This guide provides the theoretical basis for predicting the spectral features and the practical steps to verify them experimentally.

Caption: Structure of **3-Cyclopropylisoxazol-5-amine** with atom numbering.

Predicted Spectral Data: An Educated Hypothesis

Before any experiment, a robust hypothesis of the expected NMR signals provides a critical roadmap for assignment. The electronic effects of the substituents (electron-donating amine, electron-withdrawing isoxazole oxygen) and ring strain are key determinants.

^1H NMR Predictions

The proton spectrum is expected to show three distinct regions:

- Aromatic/Heteroaromatic Region (δ 5.0-7.0 ppm): The lone proton on the isoxazole ring (H4) is anticipated here. Due to the absence of adjacent protons, it will appear as a sharp singlet. The electron-donating effect of the C5-amine group is expected to shift this proton slightly upfield compared to unsubstituted isoxazoles.[6]
- Amine Region (δ 0.5-5.0 ppm): The two amine (NH_2) protons will likely appear as a single, broad peak.[3][4][7] Its chemical shift is highly variable and dependent on experimental conditions like solvent and sample concentration.[8][9][10] These protons undergo rapid chemical exchange, which typically eliminates coupling to neighboring protons.[5]
- Aliphatic/Cyclopropyl Region (δ 0.5-1.5 ppm): The cyclopropyl protons are highly shielded and will appear significantly upfield.[1][11][12]
 - Methine (H6): The single proton on the carbon attached to the isoxazole ring will be the most downfield of the cyclopropyl group, likely appearing as a complex multiplet (a triplet of triplets or similar) due to coupling with the four methylene protons.

- Methylene (H7a, H7b, H8a, H8b): The two pairs of methylene protons will be diastereotopic. They will appear as two separate complex multiplets, further complicated by both geminal (coupling between protons on the same carbon) and vicinal (coupling to the methine proton) interactions.

¹³C NMR Predictions

The proton-decoupled ¹³C spectrum will provide a count of the unique carbon environments.

- Isoxazole Carbons (δ 100-175 ppm):
 - C5: Attached to the electron-donating amine group, this carbon will be significantly shielded and appear furthest upfield among the ring carbons.
 - C3: Attached to the cyclopropyl group and the electronegative nitrogen, this carbon will be downfield.
 - C4: This is the only carbon in the ring bonded to a hydrogen and will appear at an intermediate chemical shift, typically around 100-110 ppm in isoxazoles.[\[13\]](#)
- Cyclopropyl Carbons (δ -5 to 20 ppm):
 - C6 (Methine): The carbon directly attached to the isoxazole ring will be the most downfield of the cyclopropyl carbons.
 - C7/C8 (Methylene): These two equivalent carbons will be highly shielded due to the ring strain, appearing significantly upfield, potentially even below 0 ppm.[\[14\]](#)

Table 1: Predicted NMR Chemical Shifts for **3-Cyclopropylisoxazol-5-amine**

Atom	Predicted ^1H Shift (ppm)	Predicted Multiplicity	Predicted ^{13}C Shift (ppm)
H4 / C4	5.5 - 6.0	s	95 - 105
NH ₂	2.0 - 5.0	br s	-
H6 / C6	1.0 - 1.5	m	10 - 20
H7, H8 / C7, C8	0.6 - 1.0	m	5 - 15
C3	-	-	160 - 170
C5	-	-	150 - 160

(s = singlet, br s = broad singlet, m = multiplet)

Experimental Protocols: A Self-Validating Workflow

This section outlines a robust, step-by-step methodology designed to yield high-quality data for unambiguous assignment. The workflow incorporates 2D NMR techniques that serve to validate the initial 1D assignments.

Caption: A validated workflow for NMR structure elucidation.

Protocol: Sample Preparation

The quality of the final spectrum is directly dependent on meticulous sample preparation.^[15]

The goal is a homogenous solution free of particulate matter, which can degrade spectral resolution.^[16]

- Weighing the Sample: Accurately weigh 10-20 mg of **3-Cyclopropylisoxazol-5-amine** for a comprehensive analysis including ^1H and ^{13}C NMR.^{[17][18]} While less is needed for ^1H NMR (5-25 mg), this slightly higher amount ensures a good signal-to-noise ratio for the less sensitive ^{13}C nucleus in a reasonable time.^[17]
- Solvent Selection: Choose a suitable deuterated solvent.
 - Chloroform-d (CDCl_3): A good first choice for many organic molecules.

- DMSO-d₆: Recommended if solubility in CDCl₃ is poor. A key advantage of DMSO-d₆ is that it slows down the exchange rate of N-H protons, often resulting in sharper NH₂ signals.[\[19\]](#)
- Dissolution and Transfer:
 - Place the weighed sample into a small, clean vial.
 - Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[\[17\]](#)[\[20\]](#)
 - Gently agitate the vial until the sample is fully dissolved.
 - Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the tip.
Causality: This step is crucial to filter out any microscopic solid particles that can interfere with the magnetic field homogeneity, a process known as shimming, thereby preventing broad spectral lines.[\[16\]](#)
 - Filter the solution through the prepared pipette directly into a clean, high-quality 5 mm NMR tube.[\[16\]](#)[\[20\]](#)
- Finalization: Cap the NMR tube securely. If not analyzing immediately, store it in a clean, stable environment.

Protocol: NMR Data Acquisition

This protocol assumes access to a standard 400 MHz (or higher) NMR spectrometer.

- Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.
- ¹H NMR Spectrum:
 - Acquire a standard 1D proton spectrum. A spectral width of -2 to 12 ppm is sufficient.
 - D₂O Shake (Optional but Recommended): To confirm the identity of the NH₂ peak, acquire a spectrum, then remove the tube, add one drop of deuterium oxide (D₂O), shake

vigorously, and re-acquire the spectrum. The broad NH₂ signal should disappear or significantly diminish as the protons are exchanged for deuterium.[3][4]

- ¹³C NMR Spectrum:
 - Acquire a proton-decoupled ¹³C spectrum. A spectral width of -10 to 200 ppm is appropriate.
 - Rationale: Proton decoupling simplifies the spectrum by collapsing all carbon signals into singlets, making it easier to count the number of unique carbon environments.[19]
- 2D COSY (Correlation Spectroscopy):
 - Acquire a standard ¹H-¹H COSY spectrum. This experiment reveals which protons are spin-spin coupled, typically those separated by two or three bonds.[21][22] This is essential for confirming the connectivity within the cyclopropyl ring.
- 2D HSQC (Heteronuclear Single Quantum Coherence):
 - Acquire a ¹H-¹³C HSQC spectrum. This powerful experiment generates a 2D plot showing correlation peaks between each proton and the carbon atom to which it is directly attached.[22][23] This provides an unambiguous link between the ¹H and ¹³C assignments.

Data Analysis and Final Assignment

The final assignment is a logical process of integrating the data from all experiments.

- ¹H Spectrum Analysis:
 - Identify the sharp singlet for H4 in the aromatic region.
 - Identify the broad singlet for the NH₂ protons. Confirm with the D₂O shake experiment.
 - Identify the complex, upfield multiplets corresponding to the cyclopropyl protons (H6, H7, H8). Integrate the signals to confirm the proton count (1H for H4, 2H for NH₂, 1H for H6, 4H for H7/H8).
- COSY Spectrum Analysis:

- Locate the diagonal of the COSY spectrum, which mirrors the 1D ^1H spectrum.
- Look for off-diagonal cross-peaks. A strong cross-peak will be observed between the methine proton (H6) and the methylene protons (H7/H8). This confirms they are part of the same spin system and validates the cyclopropyl fragment assignment.
- HSQC Spectrum Analysis:
 - Each peak in the HSQC spectrum correlates a proton chemical shift (Y-axis) with a carbon chemical shift (X-axis).
 - Find the correlation for the isoxazole proton (H4) to its carbon (C4).
 - Find the correlations for the cyclopropyl protons (H6, H7, H8) to their respective carbons (C6, C7, C8). This directly assigns the carbons in the highly shielded region of the ^{13}C spectrum.
- ^{13}C Spectrum and Final Assignment:
 - All carbons with attached protons (C4, C6, C7, C8) are now assigned via the HSQC data.
 - The remaining two signals in the ^{13}C spectrum must belong to the quaternary carbons, C3 and C5.
 - Based on predictive models, the carbon atom C5, bonded to the electron-donating amine, is expected to be more shielded (further upfield) than C3. This allows for their definitive assignment.

By following this workflow, a complete and verified NMR assignment for **3-Cyclopropylisoxazol-5-amine** can be achieved with a high degree of confidence.

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